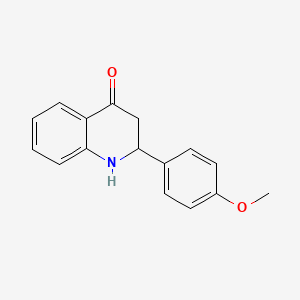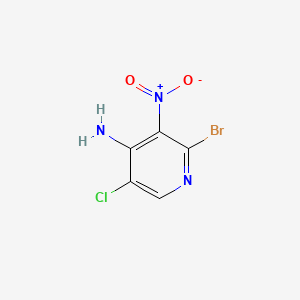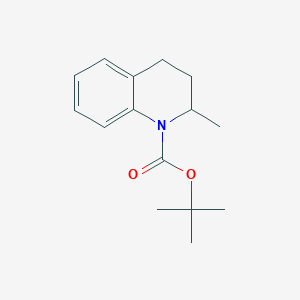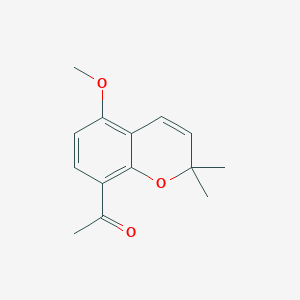
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate is an organic compound with the molecular formula C7H19NO2Si. It is a derivative of (2-(Dimethylamino)ethoxy)ethanol, where the hydroxyl group is replaced by a trimethylsilyl group and an acetate group. This compound is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate typically involves the reaction of (2-(Dimethylamino)ethoxy)ethanol with trimethylsilyl chloride and acetic anhydride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(2-(Dimethylamino)ethoxy)ethanol+Trimethylsilyl chloride+Acetic anhydride→(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate+HCl+Acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed to yield (2-(Dimethylamino)ethoxy)ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetate group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: (2-(Dimethylamino)ethoxy)ethanol is the primary product.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of low-density packaging foams and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism by which (2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate exerts its effects depends on the specific reaction it is involved in. Generally, the trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The acetate group can be hydrolyzed under acidic or basic conditions, releasing the active (2-(Dimethylamino)ethoxy)ethanol moiety, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Dimethylamino)ethoxy)ethanol: The parent compound, lacking the trimethylsilyl and acetate groups.
(2-(Dimethylamino)ethoxy)trimethylsilane: Similar structure but without the acetate group.
(2-(Dimethylamino)ethoxy)methyl acetate: Similar structure but without the trimethylsilyl group.
Uniqueness
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate is unique due to the presence of both the trimethylsilyl and acetate groups, which provide distinct reactivity and stability characteristics. The trimethylsilyl group offers protection and increased volatility, while the acetate group can be easily hydrolyzed, making the compound versatile in various synthetic applications.
Eigenschaften
Molekularformel |
C10H23NO3Si |
|---|---|
Molekulargewicht |
233.38 g/mol |
IUPAC-Name |
[2-(dimethylamino)ethoxy-trimethylsilylmethyl] acetate |
InChI |
InChI=1S/C10H23NO3Si/c1-9(12)14-10(15(4,5)6)13-8-7-11(2)3/h10H,7-8H2,1-6H3 |
InChI-Schlüssel |
AYZJYHFDIFHNBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(OCCN(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one](/img/structure/B15066768.png)


![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)
![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)





![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)
![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)
